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  • Product: 2,5-Furandiol
  • CAS: 142044-46-0

Core Science & Biosynthesis

Foundational

The Furanic Diol Platform: Chemical Structure, Thermodynamic Properties, and Polymerization Workflows of 2,5-Furandiol

Executive Summary & Nomenclature Dichotomy In the transition toward sustainable, bio-based chemical platforms, furanic diols have emerged as critical building blocks for advanced macromolecules, resins, and self-healing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Dichotomy

In the transition toward sustainable, bio-based chemical platforms, furanic diols have emerged as critical building blocks for advanced macromolecules, resins, and self-healing polymers. However, a strict structural and thermodynamic dichotomy exists in the literature regarding the term "2,5-furandiol."

To ensure scientific integrity and experimental success, we must first delineate the two molecular entities often conflated under this umbrella term:

  • Furan-2,5-diol (2,5-Dihydroxyfuran): The exact IUPAC structure consisting of a furan ring with hydroxyl groups directly attached to the 2 and 5 positions. This molecule is highly unstable. In aqueous solutions, it exists predominantly in a cyclic hydrated form (2,5-dihydro-2,5-dihydroxyfuran) or tautomerizes into its stable keto form, succinic anhydride[1].

  • 2,5-Bis(hydroxymethyl)furan (BHMF): Industrially and practically referred to as the "furan diol" in polymer chemistry and patent literature. BHMF features a furan ring substituted with two hydroxymethyl (–CH₂OH) groups. This symmetrical diol is the actual stable, isolable monomer utilized in thermodynamic studies, polyester synthesis, and Diels-Alder cycloadditions[2].

This guide focuses on the thermodynamic properties, reactivity, and experimental workflows of BHMF , the functional "2,5-furandiol" platform driving modern materials science.

Tautomerization Enol Furan-2,5-diol (2,5-Dihydroxyfuran) [Unstable Enol] Keto Succinic Anhydride / Dione [Stable Keto Form] Enol->Keto Tautomerization Hydrated 2,5-Dihydro-2,5-dihydroxyfuran [Aqueous Equilibrium] Enol->Hydrated Hydration (H2O/D2O) BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) [Stable Industrial Diol] BHMF->BHMF No Tautomerization

Caption: Structural divergence: The tautomerization of furan-2,5-diol vs. the stability of BHMF.

Thermodynamic Properties and Reactivity

Understanding the thermodynamics of BHMF is paramount for designing successful catalytic syntheses and polymerization workflows.

Thermal Stability and Degradation

Unlike its oxidized counterpart, 2,5-furandicarboxylic acid (FDCA), which can withstand bulk polymerization temperatures exceeding 200 °C, BHMF exhibits highly limited thermal stability. The degradation of BHMF is thermodynamically induced at relatively low temperatures (120–130 °C)[3][4].

Causality: The hydroxyl groups of BHMF are not in their highest oxidation state and remain highly prone to oxidation and side reactions. When exposed to heat or Brønsted acids (e.g., H₂SO₄), the methoxy-like sides of the furan ring react with moisture, opening the ring to form 2,5-dioxo-6-hydroxyhexanal, which subsequently condenses into insoluble polymeric humins[3][4].

Diels-Alder Cycloaddition Thermodynamics

BHMF serves as a unique diene/dienophile due to its symmetrical hydroxymethyl substitutions, which raise its Highest Occupied Molecular Orbital (HOMO) energy compared to 5-hydroxymethylfurfural (HMF), increasing its reactivity[5]. The cycloaddition of BHMF is strictly governed by thermodynamic and kinetic control principles:

  • Kinetic Control: The endo product forms rapidly due to a lower activation energy barrier.

  • Thermodynamic Control: With an increase in heat and energy, the system favors the exo product, which is thermodynamically more stable due to reduced steric hindrance when the oxygen-atom bridge aligns with the maleimide substituent[2].

DielsAlder Reactants BHMF + Dienophile (e.g., N-Phenylmaleimide) Kinetic Endo Adduct (Kinetically Favored) Lower Activation Energy Reactants->Kinetic Fast / Low Temp Thermodynamic Exo Adduct (Thermodynamically Favored) Lower Ground State Energy Reactants->Thermodynamic Slow / High Temp (Heat & Energy Increase) Kinetic->Thermodynamic Reversibility (Thermodynamic Control)

Caption: Thermodynamic vs. kinetic control in BHMF Diels-Alder cycloadditions.

Quantitative Thermodynamic Data
PropertyValueContext / Reference
Molecular Weight 128.13 g/mol Standard BHMF monomer
Melting Point 74–77 °CAppears as a yellowish/white solid[3][4]
Degradation Onset 120–130 °CLimits high-temp polycondensation[3][4]
Hydrogenation Selectivity 100% at 100 °CNot thermodynamically limited under high H₂[6][7]
Polymer Tg (PFMS) Varies by chain lengthPoly(2,5-furandimethylene succinate)[8]

Experimental Protocols & Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Catalytic Hydrogenation of HMF to BHMF

First-principles thermodynamic equilibrium calculations indicate that the hydrogenation of HMF to BHMF is not thermodynamically limited at 100 °C under high H₂ partial pressure[6][7].

Step-by-Step Methodology:

  • Feedstock Purification: Pass unrefined HMF through a packed filtration bed of γ-alumina.

    • Causality: Crude HMF contains acidic impurities. Because BHMF rapidly degrades into humins in acidic environments, removing these impurities is mandatory to prevent yield loss[6][7].

  • Catalyst Loading: Load a 10 wt% Cu/ZrO₂ or Cu/SiO₂ catalyst into a batch reactor, utilizing ethanol as the reaction solvent.

    • Causality: Copper-based catalysts are selected over noble metals because they selectively reduce the aldehyde group without over-hydrogenating the aromatic furan ring.

  • Hydrogenation: Pressurize the reactor with H₂ and heat precisely to 100 °C.

    • Causality: While maximum BHMF production rates can be achieved at 130 °C, this temperature induces minor ring-opening byproducts. Maintaining 100 °C ensures 100% selectivity toward BHMF[7].

  • Validation: Monitor the reaction via HPLC. The system validates itself when the HMF peak completely disappears (typically within 20 hours) and is replaced entirely by the BHMF peak, confirming complete conversion without thermodynamic limitation[6].

Protocol B: Enzymatic Polycondensation of BHMF

Because BHMF degrades at 120–130 °C, traditional step-growth polycondensation (which requires temperatures >200 °C) is unviable[3][4]. Enzymatic polymerization bypasses this thermodynamic constraint.

Step-by-Step Methodology:

  • Monomer Preparation: Combine equimolar amounts of BHMF and a diacid ethyl ester (e.g., diethyl succinate) in a reactor.

  • Enzyme Addition: Introduce pre-dried Candida antarctica Lipase B (CALB) as the biocatalyst.

    • Causality: CALB allows the esterification to proceed at mild temperatures (80–90 °C), safely below the thermal degradation onset of the furan ring[8].

  • Three-Stage Polymerization:

    • Stage 1 (Oligomerization): React at 80 °C under a nitrogen atmosphere for 2 hours.

    • Stage 2 (Equilibrium Shift): Apply a gradual vacuum to continuously remove the ethanol byproduct. Causality: Removing the byproduct drives the thermodynamic equilibrium toward polymer chain extension.

    • Stage 3 (Chain Extension): Maintain high vacuum at 90 °C for 24 hours.

  • Validation: Dissolve the resulting pale-yellow semicrystalline powder in chloroform and precipitate in cold methanol (-20 °C). Confirm the structural integrity of the furan ring via ATR-FTIR (C=C ring stretching at 1560 cm⁻¹) and determine the number-average molecular weight (Mn) via GPC[8].

Polymerization HMF 5-Hydroxymethylfurfural (HMF) Hydrogenation Catalytic Hydrogenation (Cu/ZrO2, 100°C, H2) HMF->Hydrogenation BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) Hydrogenation->BHMF 100% Selectivity Enzymatic Enzymatic Polycondensation (CALB, 80-90°C, Vacuum) BHMF->Enzymatic Diacid Ethyl Esters Degradation Humin Formation (If Temp > 130°C) BHMF->Degradation Thermal Stress Polyesters Furanic Polyesters (e.g., PFMS) Enzymatic->Polyesters -Ethanol (Vacuum)

Caption: Workflow from HMF feedstock to BHMF-based furanic polyesters, highlighting thermal boundaries.

References

  • Catalytic Hydrogenation of HMF to BHMF over Copper Catalysts - OSTI. OSTI.GOV. URL: [Link]

  • Catalytic hydrogenation of HMF to BHMF over copper catalysts (Journal Article) | OSTI.GOV. OSTI.GOV. URL:[Link]

  • Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives | ACS Omega. ACS Publications. URL:[Link]

  • Green Chemistry - RSC Publishing. Royal Society of Chemistry. URL:[Link]

  • Chemistry of the Bleomycin-Induced Alkali-Labile DNA Lesion. ACS Publications. URL:[Link]

  • Enzymatic Synthesis of Biobased Polyesters Using 2,5-Bis(hydroxymethyl)furan as the Building Block | Biomacromolecules. ACS Publications. URL:[Link]

  • Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. PMC / National Institutes of Health. URL:[Link]

  • Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials | ACS Omega. ACS Publications. URL:[Link]

Sources

Exploratory

The Toxicological and Environmental Lifecycle of 2,5-Furandiol (BHMF): A Mechanistic Guide for Sustainable Polymer Development

Executive Context & Chemical Identity In the transition toward sustainable, bio-based economies, furanic platform chemicals have emerged as critical precursors for next-generation polymers. Among these, 2,5-bis(hydroxyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context & Chemical Identity

In the transition toward sustainable, bio-based economies, furanic platform chemicals have emerged as critical precursors for next-generation polymers. Among these, 2,5-bis(hydroxymethyl)furan (BHMF) —frequently referred to in industrial polymer science as 2,5-furandiol or 2,5-furandimethanol (CAS: 1883-75-6)—represents a highly versatile building block derived from renewable carbohydrates.

While its structural analog, 2,5-furandicarboxylic acid (FDCA), has been extensively commercialized, BHMF offers unique primary diol functionality ideal for synthesizing polyurethanes, polycarbonates, and eco-friendly plasticizers 1[1]. However, the successful integration of BHMF into commercial drug delivery or materials pipelines requires a rigorous, mechanistic understanding of its toxicological profile and environmental lifecycle.

Mechanistic Toxicology: Structure-Activity Relationships

Microbial Toxicity: The Aldehyde vs. Alcohol Paradigm

The toxicological profile of furanic compounds is fundamentally governed by the oxidation state of their functional groups. 5-Hydroxymethylfurfural (HMF), the upstream precursor to BHMF, possesses a highly electrophilic formyl (aldehyde) group. This moiety readily undergoes nucleophilic attack by primary amines in cellular proteins and nucleic acids, forming Schiff bases that lead to severe cross-linking, enzyme inhibition, and microbial cell death [[2]](2].

By employing biocatalytic reduction—utilizing highly tolerant bacterial strains such as Burkholderia contaminans NJPI-15—the formyl group is reduced to a primary alcohol, yielding BHMF [[2]](2]. This structural modification abolishes the electrophilic payload. Consequently, BHMF exhibits drastically reduced antimicrobial properties compared to HMF or furan-2,5-dicarbaldehyde, allowing for higher titer accumulations during biosynthesis 1[1].

Mammalian Toxicity & ADME Profile

Despite its reduced microbial toxicity, BHMF is not biologically inert in mammalian systems. According to standardized safety data, BHMF is classified under GHS Category 4 for Acute Toxicity across oral, dermal, and inhalation routes 3[3].

The mechanistic driver for this toxicity is the lipophilic nature of the furan ring, which facilitates rapid permeation across phospholipid bilayers. Once intracellular, the reactive primary hydroxyl groups can induce localized oxidative stress and membrane irritation. This warrants its classification as a Category 2 Skin and Eye Irritant, and a Category 3 Respiratory Tract Irritant 3[3].

Environmental Impact & Sustainability Profile

Phthalate Replacement & Migratory Potential

Traditional phthalate plasticizers are notorious for their endocrine-disrupting properties and environmental persistence. In contrast, carbohydrate-derived BHMF esters demonstrate excellent thermodynamic compatibility with polyvinyl chloride (PVC) matrices. They match the plasticizing efficiency of phthalates while exhibiting significantly lower migratory potential, thereby preventing toxic environmental leaching 4[4].

Polymer Degradability & Thermal Constraints

BHMF-derived polymers are engineered for controlled environmental clearance. For example, BHMF-based polymers incorporating specific linkages (such as Si-O-C bonds) undergo complete hydrolytic degradation within hours under low pH conditions 1[1]. This rapid chain scission prevents the long-term accumulation of microplastics.

Expert Insight on Synthesis: During polymerization, the thermal stability of BHMF must be carefully managed. At temperatures exceeding 140 °C, the primary hydroxyl groups become susceptible to thermally induced side reactions, including etherification (dehydration between two hydroxymethyl groups) and cross-linking. To circumvent this and maintain linear polymer integrity, prepolymerization via "transurethanization" at lower temperatures is strictly required 1[1].

Visualizations of Pathways and Workflows

MechanisticPathway Biomass Renewable Biomass (Cellulose/Sugars) HMF HMF (Aldehyde) High Microbial Toxicity Biomass->HMF Acid Dehydration BHMF BHMF (2,5-Furandiol) Reduced Toxicity HMF->BHMF Biocatalysis (B. contaminans) Polymers BHMF-Polyesters & Bio-Plasticizers BHMF->Polymers Polymerization (<140°C to avoid side reactions) Degradation Eco-Friendly Degradation Products Polymers->Degradation Acidic Hydrolysis (Cleavage of Ester Bonds)

Fig 1. Lifecycle of BHMF: From toxic precursors to sustainable, degradable polymers.

ValidationWorkflow Control Internal Standard (Stable Fossil Polymer) Validation 4. Kinetic Validation (Compare vs Control) Control->Validation Baseline reference Synthesis 1. BHMF Polymer Synthesis (Transurethanization) Incubation 2. Acidic Incubation (pH 2.0 Buffer) Synthesis->Incubation Analysis 3. GPC & NMR Analysis (Monitor Mw drop) Incubation->Analysis Analysis->Incubation Iterative sampling (1h, 2h, 4h) Analysis->Validation

Fig 2. Self-validating workflow for assessing the hydrolytic degradation of BHMF polymers.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: High-Throughput Microbial Toxicity Screening (Resazurin Assay)

Causality & Validation: This protocol utilizes Resazurin dye as an internal metabolic validator. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by metabolically active cells. If the vehicle control fails to turn pink, the assay flags environmental contamination or media failure, creating a self-validating readout.

  • Preparation: Seed B. contaminans NJPI-15 in 96-well microtiter plates at an OD600 of 0.1.

  • Dosing: Administer BHMF in a concentration gradient (0–200 mM). Use HMF (0–200 mM) in parallel wells as a positive control for cell death.

  • Incubation: Incubate at 30 °C for 24 hours under continuous orbital shaking.

  • Metabolic Labeling: Add 10 µL of 0.15 mg/mL Resazurin solution to each well. Incubate for an additional 4 hours in the dark.

  • Quantification: Measure fluorescence (Ex: 560 nm / Em: 590 nm). Calculate the Minimum Inhibitory Concentration (MIC) based on the inflection point of the fluorescence decay curve.

Protocol 2: Accelerated Hydrolytic Degradation of BHMF-Polyesters

Causality & Validation: The inclusion of a non-hydrolyzable fossil-based polymer (e.g., standard PET) validates that the molecular weight (Mw) reduction is strictly specific to the furanic ester/Si-O-C bonds of the BHMF polymer, rather than a general artifact of the acidic environment or instrument drift.

  • Synthesis: Prepolymerize BHMF via transurethanization at 120 °C to prevent thermal etherification 1[1].

  • Incubation: Submerge 50 mg of the BHMF-polymer and 50 mg of PET (Internal Control) in separate vials containing 10 mL of pH 2.0 buffer at 37 °C.

  • Sampling: Extract 500 µL aliquots at 1, 2, 4, and 24 hours. Neutralize immediately with dilute NaOH to halt hydrolysis.

  • Analysis: Analyze samples via Gel Permeation Chromatography (GPC) calibrated with polystyrene standards to track the reduction in Mw and calculate degradation kinetics.

Quantitative Data Summaries

Table 1: Comparative Toxicity of Furanic Platform Chemicals

CompoundFunctional GroupMicrobial ToxicityPrimary Mechanism of Action
HMF AldehydeHighElectrophilic cross-linking of cellular proteins
Furan-2,5-dicarbaldehyde DialdehydeVery HighSevere protein binding and enzyme inhibition
BHMF (2,5-Furandiol) Primary AlcoholLowLocalized membrane irritation (Lipophilic)
FDCA Carboxylic AcidLowAcidic pH shift in microenvironment

Table 2: GHS Hazard Classifications for BHMF (CAS: 1883-75-6)

Hazard ClassCategoryH-StatementMechanistic Driver
Acute Toxicity (Oral/Dermal/Inhal) Category 4H302, H312, H332Systemic absorption via lipophilic furan ring
Skin Corrosion/Irritation Category 2H315Localized reactive oxygen species (ROS) generation
Serious Eye Damage/Irritation Category 2H319Osmotic disruption and protein denaturation
STOT - Single Exposure Category 3H335Respiratory tract mucosal irritation

References

  • Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials , Semantic Scholar. 1

  • 2,5-Bis(hydroxymethyl)furan - Safety Data Sheet , Apollo Scientific. 3

  • Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate , Frontiers. 2

  • Biobased Plasticizers from Carbohydrate-Derived 2,5-Bis(hydroxymethyl)furan , ResearchGate. 4

Sources

Foundational

Unveiling the Microstructure: Tautomerism, Hydrogen Bonding Networks, and Solid-State Behavior of 2,5-Furandiol Derivatives

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary For researchers and materials scientists, 2,5-furandiol (often referred...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

For researchers and materials scientists, 2,5-furandiol (often referred to as 2,5-dihydroxyfuran) presents a unique crystallographic and structural challenge. Unlike stable aromatic systems, isolated 2,5-furandiol undergoes rapid cycloanhydride-enolic tautomerism, making a traditional monomeric "crystal structure" highly elusive. Instead, its crystalline nature manifests as highly ordered, pseudo-crystalline domains within condensed macromolecular networks. This whitepaper explores the causality behind the stabilization of the 2,5-dihydroxyfuran (dienol) form via complex hydrogen bonding networks, detailing the structural validation protocols and implications for advanced materials.

The Structural Dichotomy: Tautomerism and Quasi-Aromaticity

In standard, isolated environments, 2,5-furandiol is energetically driven toward its anhydride or dialdehyde tautomers (e.g., succinic anhydride derivatives). However, when integrated into macromolecular frameworks—such as vinyl acetate-maleic anhydride (VA-MA) copolymers—the microstructural dynamics shift dramatically[1].

As the polymer interacts with atmospheric water or specific polar aprotic solvents, a proton-relay mechanism initiates an enolization process. This cycloanhydride-enolic tautomerism yields stable 2,5-dihydroxyfuran derivatives[1]. These derivatives achieve a state of quasi-aromaticity, where the furan ring is stabilized not just by internal electron delocalization, but by a rigid external scaffold of hydrogen bonds.

Tautomerism A Succinic Anhydride (Anhydride Form) B Mono-enol (Intermediate) A->B + H2O / Solvent C 2,5-Dihydroxyfuran (Dienol Form) B->C Enolization D H-Bonded Network (Quasi-Aromatic) C->D Stabilization

Fig 1. Cycloanhydride-enolic tautomerism stabilizing 2,5-furandiol via H-bonding.

Hydrogen Bonding Networks in the Solid State

The pseudo-crystal structure of 2,5-furandiol in these matrices is defined entirely by its hydrogen bonding network. The network consists of two primary interactions:

  • Intramolecular Hydrogen Bonds: Stabilizing the enol/dienol transition states along the polymer backbone.

  • Intermolecular Bridging (den...H₂O): Atmospheric water molecules act as structural nodes, linking the hydroxyl groups of the 2,5-dihydroxyfuran ring to adjacent polymer chains[1].

This network effectively "locks" the dienol form into a stable crystalline domain within an otherwise amorphous polymer matrix. This structural rigidity significantly alters the material's macroscopic properties, enhancing thermal stability and providing unique UV-shielding characteristics[2].

Spectroscopic Validation of the Network

Validating this structure requires techniques sensitive to both the carbon framework and the hydrogen-bonded periphery. Standard single-crystal X-ray diffraction is often insufficient due to the lack of long-range order in the bulk polymer; thus, ATR-FTIR and solid-state NMR are the gold standards for structural elucidation.

Table 1: Spectroscopic Markers for 2,5-Furandiol Tautomers in Solid-State Networks

Tautomeric FormAnalytical TechniqueKey Signal / ShiftStructural Assignment
Succinic Anhydride FTIR1730 cm⁻¹ν(C=O) stretching of the anhydride ring
2,5-Dihydroxyfuran FTIR1680 cm⁻¹ν(C=C) stretching of the quasi-aromatic ring
2,5-Dihydroxyfuran FTIR3450 cm⁻¹ (broad)ν(O-H) stretching of the hydrogen-bonded network
Dienol Form ¹H NMR (Solid-State)~12.90 ppmEnolic -OH proton (strongly H-bonded)

Experimental Protocol: Isolation and Validation of 2,5-Furandiol Networks

To rigorously study these hydrogen-bonded networks, the transient 2,5-dihydroxyfuran tautomer must be trapped in a solid-state matrix. The following self-validating protocol ensures the preservation of the quasi-aromatic structure and explains the causality behind each methodological choice.

Step 1: Matrix Preparation
  • Action: Dissolve equimolar vinyl acetate-maleic anhydride (VA-MA) copolymer in 2% Dimethyl Sulfoxide (DMSO).

  • Causality: DMSO is a highly polar, aprotic solvent. It disrupts intra-chain anhydride bonds and facilitates the proton transfer required for enolization without donating competing protons, ensuring the polymer backbone is primed for tautomerism[1].

Step 2: Film Casting and Hydration
  • Action: Cast the solution onto NaCl plates and expose to controlled atmospheric humidity (RH 50%).

  • Causality: Atmospheric water molecules act as bridging agents. They stabilize the 2,5-dihydroxyfuran derivatives through intermolecular hydrogen bonding (den...H₂O interactions), thermodynamically driving the equilibrium toward the quasi-aromatic dienol form[1].

Step 3: Controlled Desolvation
  • Action: Dry the film in a vacuum oven at exactly 40°C.

  • Causality: A low temperature of 40°C combined with a vacuum removes the volatile DMSO without providing enough thermal energy to break the newly formed, delicate hydrogen-bonded enolic networks. Higher temperatures would cause the system to revert to the anhydride form[1].

Step 4: Structural Elucidation
  • Action: Perform ATR-FTIR and solid-state ¹³C NMR immediately after desolvation.

  • Causality: ATR-FTIR provides rapid, non-destructive confirmation of the broad 3450 cm⁻¹ O-H band (indicating network formation), while solid-state NMR confirms the carbon framework's transition from sp³ (anhydride) to sp² (quasi-aromatic furan ring). This acts as a self-validating check before further material testing.

Workflow N1 1. Copolymer Dissolution (2% DMSO) N2 2. Atmospheric Hydration (H2O Bridging) N1->N2 N3 3. Vacuum Desolvation (40°C, preserves H-bonds) N2->N3 N4 4. Spectroscopic Analysis (ATR-FTIR & ssNMR) N3->N4

Fig 2. Experimental workflow for isolating and validating 2,5-furandiol networks.

Implications for Advanced Materials

The ability to stabilize the 2,5-furandiol structure via hydrogen bonding has profound implications for modern materials science. The quasi-aromatic enolic networks exhibit exceptional UV-shielding properties, making them ideal for uvioresistant coatings in microelectronics and semiconductor packaging[2]. Furthermore, understanding these dynamic microstructural heterogeneities allows drug development professionals to design smarter, moisture-responsive polymeric carriers for targeted active principle release.

References

  • "IR spectra of VCMA-22.0 films cast from 2% DMSO solutions onto NaCl plates", ResearchGate. URL:[Link]

  • "Polymer Composite Materials for Semiconductor Optoelectronics and Microelectronics", ResearchGate. URL:[Link]

  • "Fabrication of uvioresistant poly(p‐phenylene benzobisoxazole) fibers based on hydrogen bond", ResearchGate. URL:[Link]

  • "Novel features of copoly(vinylacetate–maleic anhydride) microstructure", European Polymer Journal. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Extraction and Purification of 2,5-Furandimethanol (BHMF)

Nomenclature & Mechanistic Context In chemical literature and drug development, the term "2,5-furandiol" requires precise mechanistic distinction. True furan-2,5-diol (a furan ring with hydroxyls directly on the 2 and 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature & Mechanistic Context

In chemical literature and drug development, the term "2,5-furandiol" requires precise mechanistic distinction. True furan-2,5-diol (a furan ring with hydroxyls directly on the 2 and 5 positions) is highly unstable, rapidly tautomerizing into succinic anhydride or succinaldehyde derivatives. In pharmaceutical contexts, the term is occasionally used to describe complex bicyclic prostaglandin intermediates (e.g., hexahydro-2H-cyclopenta[b]furan-2,5-diol, a Corey lactone derivative).

However, the primary stable, scalable platform chemical of interest in modern biorefining, polymer science, and drug development is 2,5-bis(hydroxymethyl)furan (BHMF) , universally referred to as 2,5-furandimethanol. This application note details the downstream extraction and purification protocols for BHMF synthesized via the chemobiocatalytic reduction of 5-hydroxymethylfurfural (HMF) .

Upstream Context: The Biocatalytic Broth

Recent advances utilize recombinant whole-cell biocatalysts (such as E. coli expressing alcohol dehydrogenases or Burkholderia contaminans) to reduce HMF to BHMF in aqueous media , . These reactions generate a highly complex aqueous broth containing the target BHMF, unreacted HMF, cellular biomass, inorganic salts, and residual sugars. The central challenge of downstream processing is isolating a highly polar diol (BHMF) from a highly polar aqueous matrix.

Quantitative Data: Solvent Selection for Extraction

The selection of an extraction solvent is dictated by the Hildebrand solubility parameter. BHMF possesses dual hydroxyl groups that engage in strong hydrogen bonding with water, yet its furan ring provides moderate lipophilicity.

Table 1: Physicochemical Parameters for BHMF Extraction Solvent Selection

SolventPolarity IndexRelative BHMF AffinityAqueous MiscibilityExtraction Suitability & Causality
Ethyl Acetate (EtOAc) 4.4HighLow (8.3 g/100 mL)Optimal. Matches BHMF polarity; excludes polar sugars. Yields ~79-85% .
2-Methyltetrahydrofuran 4.0Moderate-HighLow (14 g/100 mL)Good. Green solvent alternative. Slightly higher water carryover than EtOAc.
Dichloromethane (DCM) 3.1LowVery Low (1.3 g/100 mL)Poor. Insufficient polarity to disrupt BHMF-water hydrogen bonding.
Diethyl Ether 2.8Very LowLow (6.0 g/100 mL)Inadequate. Fails to partition the diol effectively; high volatility risk.

Experimental Workflows & Mandatory Visualization

Workflow A Aqueous Biocatalytic Broth (BHMF, HMF, Biomass) B Centrifugation & Filtration (Biomass Removal) A->B Step 1 C Liquid-Liquid Extraction (EtOAc Partitioning) B->C Step 2 D Aqueous Raffinate (Discard/Recycle) C->D Aqueous Layer E Organic Phase (BHMF in EtOAc) C->E Organic Layer F Desiccation & Evaporation (Na2SO4, Rotovap) E->F Step 3 G Crude BHMF Extract (80-90% Purity) F->G Step 4 H Silica Gel Chromatography (Hexane/EtOAc Gradient) G->H Complex Impurities I Solvent/Antisolvent Crystallization (EtOAc/Hexane at 4°C) G->I High Initial Titer J High-Purity BHMF (>99% Pharmaceutical Grade) H->J Elution I->J Filtration

Fig 1. Downstream extraction and purification workflow for 2,5-furandimethanol (BHMF).

Self-Validating Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) of BHMF

Causality: Direct extraction of the crude broth leads to severe emulsion formation due to cellular proteins and biosurfactants. Biomass must be removed prior to solvent introduction.

  • Biomass Removal: Centrifuge the crude aqueous reaction mixture at 8,000 × g for 15 minutes at 4 °C. Decant the supernatant and pass it through a 0.45 µm PES filter.

    • Validation Checkpoint: The filtrate must exhibit a turbidity of < 5 NTU. If the solution remains cloudy, repeat filtration to prevent downstream emulsions.

  • Solvent Partitioning: Transfer the clarified aqueous phase to a separatory funnel. Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc). Agitate vigorously for 3 minutes, venting frequently. Allow phases to separate for 15 minutes.

  • Phase Separation: Collect the upper organic layer. Extract the lower aqueous layer two additional times with fresh EtOAc (0.5 volumes each) to maximize yield. Combine all organic phases.

    • Validation Checkpoint: Perform a rapid Thin Layer Chromatography (TLC) on the aqueous raffinate. The system is validated when the BHMF spot (Rf ~0.3 in 1:1 Hexane:EtOAc) is no longer visible under UV (254 nm), confirming complete partitioning.

  • Desiccation: Add anhydrous sodium sulfate ( Na2​SO4​ ) to the combined organic phase. Causality: Trace water in EtOAc will cause BHMF to "oil out" rather than crystallize during concentration, drastically reducing final purity.

  • Concentration: Filter out the drying agent and concentrate the solvent in vacuo at 40 °C using a rotary evaporator to yield crude BHMF (typically a viscous yellow/orange oil or off-white solid).

Protocol B: Silica Gel Column Chromatography (For Complex Mixtures)

Causality: When upstream conversion is incomplete, unreacted HMF and humin byproducts co-extract with BHMF. Normal-phase chromatography separates these based on hydrogen-bonding affinity.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of 80:20 Hexane:EtOAc.

  • Sample Loading: Dissolve the crude BHMF in a minimum volume of the initial mobile phase and load it onto the column.

  • Gradient Elution:

    • Begin with 70:30 Hexane:EtOAc to elute non-polar impurities and unreacted HMF (which has only one hydroxyl group and elutes faster).

    • Transition to 30:70 Hexane:EtOAc. Causality: The highly polar mobile phase is required to break the strong hydrogen bonds between the dual hydroxyls of BHMF and the silanol groups of the stationary phase.

  • Fraction Collection & Validation: Collect fractions and spot on TLC plates.

    • Validation Checkpoint: The protocol is self-validating when the target fraction shows a single spot that stains intensely with KMnO4​ (due to the oxidizable hydroxyls and furan double bonds), confirming both identity and fraction purity.

Protocol C: Low-Temperature Crystallization (Pharmaceutical Polishing)

Causality: For high-titer extracts (>85% initial purity), chromatography can be bypassed in favor of solvent/antisolvent crystallization, which is highly scalable.

  • Dissolution: Dissolve the crude BHMF in a minimum amount of warm EtOAc (approx. 45 °C).

  • Antisolvent Addition: Slowly add Hexane (antisolvent) dropwise until the solution becomes slightly turbid.

  • Nucleation: Remove from heat and allow the solution to cool to room temperature slowly to promote large crystal growth, then transfer to 4 °C for 12 hours.

  • Harvesting: Filter the white needle-like crystals under a vacuum and wash with ice-cold Hexane.

    • Validation Checkpoint: Assess the mother liquor via HPLC. The process is self-validating when the concentration of BHMF in the mother liquor plateaus, indicating thermodynamic equilibrium. Final crystal purity should be verified via 1 H NMR (>99% purity).

References

  • Wu, Q., Zong, M.-H., & Li, N. (2023). "One-Pot Chemobiocatalytic Production of 2,5-Bis(hydroxymethyl)furan and Its Diester from Biomass in Aqueous Media". ACS Catalysis, 13(14), 9404-9414. URL:[Link]

  • Du, Z., Yang, D., Cao, Q., Dai, J., Yang, R., Gu, X., & Li, F. (2023). "Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates". Bioresources and Bioprocessing, 10(1), 52. URL:[Link]

  • Chang, S., He, X., Li, B., & Pan, X. (2021). "Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate". Frontiers in Chemistry, 9, 635191. URL:[Link]

Application

Synthesis of furanic polyesters utilizing 2,5-furandiol as a monomer

An Application Note and Protocol Guide to the Synthesis of Furanic Polyesters from 2,5-Furandicarboxylic Acid (FDCA) For Researchers, Scientists, and Drug Development Professionals Abstract The imperative to transition f...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide to the Synthesis of Furanic Polyesters from 2,5-Furandicarboxylic Acid (FDCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative to transition from a fossil-fuel-based economy to one founded on renewable resources has catalyzed significant research into bio-based polymers. Among these, furanic polyesters, derived from 2,5-furandicarboxylic acid (FDCA), have emerged as a promising class of sustainable materials with the potential to replace petroleum-based counterparts like poly(ethylene terephthalate) (PET).[1][2][3][4] This document provides a comprehensive guide for the synthesis of furanic polyesters, focusing on the use of FDCA and its dimethyl ester derivative (DMFD) as key monomers. It details the underlying principles of polymerization, provides step-by-step protocols for laboratory-scale synthesis, and outlines essential characterization techniques. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to explore this exciting field of polymer chemistry.

Introduction: The Rise of Furanic Polyesters

Furanic polyesters are a class of polymers that incorporate a furan ring in their backbone. The most prominent monomer for synthesizing these polymers is 2,5-furandicarboxylic acid (FDCA), a bio-based aromatic diacid.[1][5][6] FDCA is considered a key platform chemical derivable from the dehydration of sugars, such as fructose, found in lignocellulosic biomass.[2][7] Its structural analogy to terephthalic acid (TPA), the primary monomer for PET, has positioned FDCA-based polyesters as viable, sustainable alternatives.[2][3]

The most studied furanic polyester, poly(ethylene 2,5-furandicarboxylate) (PEF), has demonstrated superior barrier properties to oxygen and carbon dioxide compared to PET, making it highly attractive for food and beverage packaging applications.[4] Furthermore, the versatility of furan chemistry allows for the synthesis of a wide array of polyesters with tailored properties by varying the diol co-monomer.[8][9] This opens up possibilities for applications in textiles, engineering plastics, and even biomedical devices.[2][3][10]

This application note will delve into the synthesis of furanic polyesters via two primary polycondensation routes: direct esterification of FDCA and transesterification of dimethyl 2,5-furandicarboxylate (DMFD).

Monomers and Key Reagents

A successful polymerization hinges on the purity of the starting materials. The primary monomers and a typical catalyst are discussed below.

  • 2,5-Furandicarboxylic Acid (FDCA): This is the foundational bio-based aromatic diacid. High purity FDCA is crucial for achieving high molecular weight polyesters.

  • Dimethyl 2,5-Furandicarboxylate (DMFD): The dimethyl ester of FDCA is often preferred for laboratory synthesis due to its lower melting point and easier purification via recrystallization.[4]

  • Diols: The choice of diol is a critical determinant of the final polymer's properties. Common diols include:

    • Ethylene Glycol (EG): Leads to the formation of PEF.

    • 1,3-Propanediol (PDO): Forms poly(propylene 2,5-furandicarboxylate) (PPF).

    • 1,4-Butanediol (BDO): Results in poly(butylene 2,5-furandicarboxylate) (PBF).[1]

    • Isosorbide: A rigid, bio-based diol that can be used to produce amorphous polyesters with high glass transition temperatures (Tg).[4][8][11]

  • Catalysts: Polycondensation reactions require a catalyst to achieve a reasonable reaction rate. Common catalysts include compounds of antimony, tin, titanium, and germanium. For instance, titanium(IV) isopropoxide or antimony trioxide are frequently used.[12]

Synthesis of Furanic Polyesters: Polycondensation Methods

The synthesis of high molecular weight furanic polyesters is typically achieved through a two-stage melt polycondensation process. This involves an initial esterification or transesterification step to form oligomers, followed by a polycondensation step under high vacuum and elevated temperatures to build molecular weight.

Method 1: Direct Esterification of FDCA

This method involves the direct reaction of FDCA with a diol.

Workflow for Direct Esterification

cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation A Charge FDCA, Diol (excess), and Catalyst to Reactor B Heat under Inert Atmosphere (e.g., N2) with Stirring (e.g., 180-220°C) A->B C Water is removed as a byproduct B->C D Increase Temperature (e.g., 230-260°C) C->D Formation of Low MW Oligomers E Gradually Apply High Vacuum (<1 mbar) D->E F Excess Diol is removed E->F G Monitor Viscosity Increase E->G H Polymer Extrusion and Quenching G->H

Caption: Workflow for the synthesis of furanic polyesters via direct esterification.

Method 2: Transesterification of DMFD

This approach utilizes DMFD and a diol. It is often favored in research settings due to the easier handling of DMFD.[4]

Chemical Pathway for Transesterification

DMFD Dimethyl 2,5-furandicarboxylate (DMFD) Stage1 Stage 1: Transesterification (Heat, Catalyst, N2) DMFD->Stage1 Diol Diol (e.g., Ethylene Glycol) Diol->Stage1 Oligomer Bis(hydroxyalkyl) furanoate Oligomers Stage2 Stage 2: Polycondensation (Higher Temp, High Vacuum) Oligomer->Stage2 Polymer Furanic Polyester (e.g., PEF) Methanol Methanol (byproduct) ExcessDiol Excess Diol (removed under vacuum) Stage1->Oligomer Stage1->Methanol distilled off Stage2->Polymer Stage2->ExcessDiol removed

Caption: Chemical pathway for the synthesis of furanic polyesters via transesterification.

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of furanic polyesters. Safety Note: All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Synthesis of Poly(ethylene 2,5-furandicarboxylate) (PEF) via Transesterification

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFD)

  • Ethylene Glycol (EG)

  • Antimony(III) oxide (Sb₂O₃) or Titanium(IV) isopropoxide (TIP)

  • High-temperature, vacuum-compatible reaction vessel with mechanical stirrer, inert gas inlet, and distillation outlet.

Procedure:

  • Reactor Setup: Assemble the reaction apparatus and ensure all glassware is dry.

  • Charging the Reactor: Charge the reactor with DMFD and EG in a molar ratio of 1:1.8. Add the catalyst (e.g., 200-400 ppm of Sb₂O₃ relative to DMFD). The excess EG is necessary to drive the transesterification equilibrium forward and to compensate for losses due to volatilization.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen, which can cause discoloration at high temperatures. Maintain a gentle nitrogen flow throughout the first stage.

  • Stage 1: Transesterification:

    • Begin stirring and gradually heat the reaction mixture to 180-200°C.

    • Methanol will begin to distill off as the transesterification reaction proceeds.

    • Continue this stage until approximately 90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 230-250°C.

    • Slowly apply a vacuum to the system, reducing the pressure to below 1 mbar over a period of about 30-60 minutes. This gradual reduction is crucial to prevent excessive foaming of the oligomers.

    • During this stage, the excess ethylene glycol will be removed, and the viscosity of the reaction mixture will noticeably increase.

    • Continue the reaction under high vacuum until the desired molecular weight is achieved. This can be monitored by the torque on the mechanical stirrer. This stage can take an additional 2-4 hours.

  • Polymer Recovery:

    • Once the reaction is complete, stop the heating and stirring.

    • Introduce nitrogen back into the reactor to break the vacuum.

    • The polymer can be extruded from the reactor while still molten or allowed to cool and then carefully removed.

    • Quench the molten polymer in cold water to obtain an amorphous material.

Characterization of Furanic Polyesters

The synthesized polyesters should be characterized to determine their structure, molecular weight, and thermal properties.

Technique Purpose Typical Expected Results for PEF
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the polymer and determine the composition of copolymers.Characteristic peaks for the furan ring protons and the ethylene glycol protons.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer, such as the ester carbonyl group and the furan ring.Strong C=O stretching vibration around 1720 cm⁻¹.
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Mn > 15,000 g/mol for film-forming properties.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).Amorphous PEF will show a Tg around 75-85°C. Semi-crystalline PEF will also exhibit a Tm around 210-220°C.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature.High decomposition temperature, typically above 350°C.

Properties and Applications of Furanic Polyesters

The properties of furanic polyesters can be tuned by the choice of diol.

Polymer Diol Typical Tg (°C) Typical Tm (°C) Key Properties and Potential Applications
PEF Ethylene Glycol~85~215High barrier properties, good mechanical strength. Applications in bottles, films, and fibers.[1][8]
PPF 1,3-Propanediol~60~170Properties intermediate between PEF and PBF.
PBF 1,4-Butanediol~45~170Faster crystallization rate than PEF, potential for injection molding applications.[1]
PIF Isosorbide>150AmorphousHigh stiffness and high Tg, suitable for applications requiring high thermal resistance.[13]

Conclusion

The synthesis of furanic polyesters from 2,5-furandicarboxylic acid represents a significant advancement in the development of sustainable polymers. The methodologies outlined in this application note provide a robust framework for researchers to produce and characterize these promising materials. By understanding the principles of polycondensation and the influence of monomer selection, scientists can further innovate and expand the application landscape of furan-based polymers, contributing to a more circular and sustainable economy.

References

  • Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. (n.d.). Vertex AI Search.
  • Gomes, M., Gandini, A., Silvestre, A. J. D., & Reis, B. (2011). Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. Journal of Polymer Science Part A: Polymer Chemistry, 49(17), 3759–3768.
  • Jiang, M., Liu, Q., Zhang, Q., & Ye, C. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources, 15(2).
  • Wang, J., Liu, X., & Zhu, J. (2022). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Polymers, 14(3), 554.
  • Storbeck, W., Ballauff, M., & Greiner, A. (1993). Synthesis and properties of polyesters based on 2,5-furandicarboxylic acid and 1,4:3,6-dianhydrohexitols. Polymer, 34(23), 5003–5006.
  • Lonca, G., Bozell, J. J., & Misra, M. (2024, October 5). Recent Trends in the Synthesis of Monomers for Furanoate Polyesters and Their Nanocomposites’ Fabrication as a Sustainable Packaging Material. MDPI.
  • Jiang, Y., & Wooley, K. L. (2020, December 2). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. ACS Symposium Series.
  • Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers | ACS Sustainable Chemistry & Engineering. (2024, August 29).
  • Kasmi, N., Chebbi, Y., Lhoste, J., & Negulescu, I. I. (2019). Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide furanoate)
  • Wang, J., Liu, X., & Zhu, J. (2025, October 14). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). MDPI.
  • Sousa, A. F., Vilela, C., Fonseca, A. C., & Matos, M. (2015). Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency. Polymer Chemistry, 6(33), 5961–5983.
  • De Jong, E., Dam, M. A., Sipos, L., & Gruter, G.-J. M. (2013). Synthesis and Characterization of Novel Renewable Polyesters Based on 2,5-Furandicarboxylic Acid and 2,3-Butanediol. Journal of Polymer Science Part A: Polymer Chemistry, 51(20), 4375–4387.
  • Papageorgiou, G. Z., Tsanaktsis, V., & Bikiaris, D. N. (2016). Production of bio-based 2,5-furan dicarboxylate polyesters: Recent progress and critical aspects in their synthesis and thermal properties. European Polymer Journal, 83, 202–229.
  • Wang, J., Liu, X., & Zhu, J. (2022). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Polymers, 14(3), 554.
  • A Comparative Guide to 2,5-Furandimethanol and Other Bio-based Diols for High-Performance Polymer Synthesis. (n.d.). Benchchem.
  • Fredi, G., Dorigato, A., & Bikiaris, D. N. (2025, December 3). Novel Superelastic Polyesters Based on 2,5-Furandicarboxylic Acid for Potential Use in Ophthalmic Surgery. MDPI.
  • Stachowiak, F., & Szymański, R. (2024, July 19). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Polymers, 16(14), 1999.
  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. (n.d.).
  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (n.d.). MDPI.
  • Stachowiak, F., & Szymański, R. (2024, July 19). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Semantic Scholar.

Sources

Method

Advanced Flow Chemistry Protocol: Continuous Synthesis of 2,5-Furandiol

Target Audience: Researchers, chemical engineers, and drug development professionals. Application: Biomass valorization, sustainable monomer production, and continuous-flow API intermediate synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, chemical engineers, and drug development professionals. Application: Biomass valorization, sustainable monomer production, and continuous-flow API intermediate synthesis.

Nomenclature & Mechanistic Context

In the realm of biomass valorization and polymer chemistry, 2,5-furandiol is widely referred to by its structural synonyms: 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-furandimethanol (FDM)[1]. It is a highly valuable, rigid bio-based diol synthesized via the selective catalytic hydrogenation of 5-hydroxymethylfurfural (HMF)[1].

The Causality of Flow Chemistry: Batch hydrogenation of HMF often suffers from poor gas-liquid-solid mass transfer, leading to long reaction times and the dangerous over-hydrogenation of the furan ring to 2,5-bishydroxymethyltetrahydrofuran (BHMTHF)[2]. Continuous flow reactors resolve this by utilizing a packed-bed architecture combined with a segmented gas-liquid flow regime. This maximizes the interfacial area for H₂ dissolution and allows precise control over residence time (contact time)—the critical vector for halting the reaction at the 2,5-furandiol stage before ring saturation occurs[2].

Pathway HMF 5-Hydroxymethylfurfural (HMF) RuC Catalyst + H2 Gas (e.g., Ru/C or RuPt) HMF->RuC Hydrogenation (100-150°C) BHMF 2,5-Furandiol (BHMF / FDM) RuC->BHMF Selective Reduction Byproducts Over-hydrogenation (BHMTHF) BHMF->Byproducts Excess Contact Time (Ring Saturation)

Figure 1: Selective catalytic hydrogenation of HMF to 2,5-furandiol and over-reduction risks.

System Architecture & Hydrodynamics

To achieve a self-validating continuous process, the reactor must maintain stable hydrodynamics. A high-pressure HPLC pump delivers the HMF solution, while a Mass Flow Controller (MFC) meters H₂ gas. These streams intersect at a T-mixer, generating a "Taylor flow" (slug flow) regime that saturates the solvent with hydrogen before entering the catalyst bed. A Back Pressure Regulator (BPR) ensures the system remains pressurized, preventing solvent boiling and maintaining H₂ solubility.

FlowSetup Pump HPLC Pump (HMF Solution) Mixer T-Mixer Pump->Mixer MFC Mass Flow Controller (H2 Gas) MFC->Mixer Reactor Packed-Bed Reactor (Catalyst Bed) Mixer->Reactor Segmented Flow BPR Back Pressure Regulator (BPR) Reactor->BPR 1.2 - 3.0 MPa Separator Gas-Liquid Separator BPR->Separator Product 2,5-Furandiol Collection Separator->Product Liquid Phase Vent H2 Exhaust Separator->Vent Gas Phase

Figure 2: Continuous flow reactor schematic for the synthesis of 2,5-furandiol.

Quantitative Data: Optimization Landscape

The following table synthesizes optimized parameters from leading flow-chemistry studies, comparing standard commercial catalysts with advanced bimetallic systems for 2,5-furandiol synthesis.

Catalyst SystemTemperature (°C)Pressure (MPa)Residence TimeHMF Conversion2,5-Furandiol YieldReference
Ru/C (5 wt%) 100 - 1301.5 - 3.010 - 20 min>95.0%87.9%[2]
RuPt@g-C₃N₄ 1521.2~5 - 10 min98.0%95.0%[1]
Cu-doped PMO 1005.03 hours (Batch eq.)>99.0%98.0%[3]

(Note: While base metals like Cu-doped porous metal oxides (PMO) are highly selective, they require significantly higher pressures and longer contact times compared to Ru-based continuous systems[3]).

Step-by-Step Methodology: Continuous Flow Protocol

Phase 1: Catalytic Bed Architecture & Packing
  • Preparation: Weigh 0.5 g of commercial Ru/C (5 wt%) catalyst[2]. Sieve the catalyst to a uniform particle size (e.g., 100–200 μm).

  • Packing: Insert a glass wool plug at the outlet of a stainless-steel tubular reactor (e.g., 1/4" OD, 10 cm length). Slurry-pack the Ru/C catalyst using pure ethanol to ensure uniform bed density. Cap the inlet with another glass wool plug.

  • Causality Check: A poorly packed bed leads to flow channeling. Channeling drastically reduces the effective catalyst contact time, lowering HMF conversion, and creates localized hot spots that degrade the product.

Phase 2: System Priming & Self-Validation
  • Solvent Flush: Connect the reactor to the flow system. Pump pure ethanol at 1.0 mL/min for 30 minutes to clear trapped air and settle the bed.

  • Pressurization: Set the Back Pressure Regulator (BPR) to 1.5 MPa (15 bar)[2]. Introduce H₂ gas via the MFC at 12 mL/min[1].

  • Self-Validation (Hydrodynamic Stability): Monitor the system pressure. The protocol is a self-validating system if the pressure drop (ΔP) across the reactor remains constant (fluctuations <0.5 bar).

    • Diagnostic: A rising ΔP indicates catalyst fracturing or frit clogging; a dropping ΔP indicates a system leak. Do not proceed to heating until ΔP is stable.

Phase 3: Steady-State Operation
  • Heating: Activate the reactor heating jacket and bring the bed temperature to 130 °C.

  • Reagent Introduction: Switch the HPLC pump inlet to a 0.1 M solution of HMF in ethanol. Set the liquid flow rate to achieve a residence time of 15 minutes (calculated based on the specific void volume of your packed bed).

  • Equilibration: Divert the output to a waste stream for at least 2 system volumes (approx. 30 minutes) to allow the reaction to reach thermal and chemical steady-state.

  • Inline Monitoring: If equipped, utilize inline Fourier-transform infrared (FTIR) spectroscopy coupled with partial least squares (PLS) regression. Monitor the disappearance of the HMF aldehyde carbonyl stretch (~1670 cm⁻¹) and the appearance of the 2,5-furandiol hydroxyl stretch to confirm conversion in real-time[1].

Phase 4: Product Collection & Downstream Processing
  • Collection: Once steady-state is confirmed (via inline FTIR or when two consecutive offline HPLC samples show <2% variance in yield), direct the flow to the product collection vessel.

  • Depressurization: The gas-liquid mixture exits the BPR and enters a gas-liquid separator. Safely vent the excess H₂ gas to a fume hood exhaust.

  • Purification: Remove the ethanol solvent via rotary evaporation under reduced pressure to isolate the crude 2,5-furandiol. The product can be further purified via recrystallization from an ethyl acetate/hexane mixture to achieve polymer-grade purity.

References

  • Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization Source: ResearchGate URL:[Link]

  • Sustainable continuous-flow catalysis and Bayesian optimization of biomass-derived HMF hydrogenation over RuPt@g-C3N4 Source: DOI / ScienceDirect URL:[Link]

  • Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization Source: BioResources (NCSU) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature and hydrogen pressure for 2,5-furandiol production

Welcome to the Catalysis Technical Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals optimizing the selective hydrogenation of 5-hydroxymethylfurfural (HMF...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalysis Technical Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals optimizing the selective hydrogenation of 5-hydroxymethylfurfural (HMF) to 2,5-furandiol (also known as 2,5-bis(hydroxymethyl)furan or BHMF).

Achieving near-quantitative yields of BHMF requires precise thermodynamic and kinetic control. HMF is a highly reactive, multi-functional molecule; miscalibrating your reaction temperature or hydrogen pressure will inevitably trigger competing pathways such as over-hydrogenation, hydrogenolysis, or thermal polymerization[1][2].

I. Mechanistic Overview: The HMF Hydrogenation Network

To troubleshoot effectively, you must understand the causality of your parameters. The diagram below illustrates how temperature (T) and pressure (P) dictate the fate of the HMF molecule.

Pathway HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-Bis(hydroxymethyl)furan (BHMF - Target) HMF->BHMF Optimal T & P Selective Hydrogenation Humins Humins / Polymers (Degradation) HMF->Humins High T / Acidic Sites Thermal Polymerization BHMTHF 2,5-Bis(hydroxymethyl)tetrahydrofuran (Over-hydrogenation) BHMF->BHMTHF Excess H2 Pressure Furan Ring Saturation DMF 2,5-Dimethylfuran (Hydrogenolysis) BHMF->DMF High Temperature C-O Bond Cleavage

Fig 1: Reaction pathways of HMF hydrogenation illustrating temperature and pressure dependencies.

II. Standard Operating Procedure (SOP): Baseline HMF Hydrogenation

Self-Validating Protocol for Batch Autoclave Reactors

To establish a reliable baseline, follow this standardized methodology. This protocol utilizes a highly active noble metal catalyst (e.g., Pt/CeO₂–ZrO₂) which allows for mild conditions[3].

Step 1: Substrate and Catalyst Preparation

  • Action: Dissolve 5-HMF in a polar solvent (e.g., ethanol or water) to a concentration of 0.2 M. Add the selected catalyst (e.g., 1% Pt/CeO₂–ZrO₂ at a 5-HMF/Pt molar ratio of ~650)[3]. Optionally, add a trace amount of base (e.g., 2.7 mol % NaOH)[3].

  • Causality: Dilute solutions prevent localized exothermic spikes that trigger humin polymerization. A slightly basic environment neutralizes acidic sites on the support, actively suppressing the hydrogenolysis pathway to DMF.

Step 2: Reactor Purging (Critical for Selectivity)

  • Action: Seal the stainless-steel autoclave. Purge the reactor with inert gas (N₂ or Ar) three times, followed by three hydrogen (H₂) purges[3].

  • Causality: Residual oxygen not only poses a severe safety hazard but also promotes the side-oxidation of HMF to 2,5-diformylfuran (DFF) and accelerates catalyst deactivation.

Step 3: Pressurization & Mass Transfer Optimization

  • Action: Pressurize the reactor with H₂ to the target baseline (e.g., 0.5 MPa for Pt-based catalysts)[3]. Initiate stirring at a high rate (1000–1400 rpm)[3].

  • Causality: High stirring rates are mandatory to eliminate gas-liquid-solid mass transfer limitations. This ensures the reaction is kinetically controlled by the catalyst rather than limited by hydrogen diffusion.

Step 4: Reaction & Real-Time Validation

  • Action: Maintain the temperature at 20°C–35°C for noble metals[3][4]. Monitor the pressure drop continuously.

  • Causality: Pressure drop serves as a self-validating, real-time proxy for H₂ consumption. The reaction is complete when the pressure stabilizes.

Step 5: Quenching & Recovery

  • Action: Rapidly cool the reactor using a water/ice bath. Depressurize slowly and filter out the solid catalyst.

  • Causality: Rapid quenching halts thermal degradation, locking in the kinetic product (BHMF) before over-hydrogenation can dominate.

III. Quantitative Benchmark Data for Optimization

Use the following field-proven parameters to benchmark your own catalytic systems. Notice the inverse relationship between catalyst activity (Noble vs. Non-Noble) and required temperature/pressure.

Catalyst SystemOptimal Temp (°C)Optimal Pressure (MPa)Time (h)HMF Conversion (%)BHMF Selectivity (%)
1% Pt/CeO₂–ZrO₂ 200.5 (H₂)2>99.095.0
Pt/MCM-41 350.8 (H₂)2100.098.9
RuPt@g-C₃N₄ 1521.2 (H₂)Flow98.095.0
10% CuO/MgO 1600.5 (N₂)*485.690.5

*Transfer hydrogenation using isopropanol as the hydrogen donor, avoiding direct H₂ gas[5].

IV. Troubleshooting Guides & FAQs

Q1: My GC/MS shows high levels of 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF). How do I stop this? A: You are experiencing over-hydrogenation . While the furan ring is thermodynamically stable, excess hydrogen pressure overcomes the activation energy required for ring saturation.

  • Troubleshooting: Immediately reduce your H₂ pressure. Highly active catalysts (like Pt or Pd) can achieve >95% BHMF yield at just 0.5 to 0.8 MPa[3][4]. If you are operating above 2.0 MPa, the equilibrium will aggressively shift toward BHMTHF. If high pressure is unavoidable due to reactor constraints, switch to a catalyst with lower ring-hydrogenation affinity, such as a Cu-based system[5].

Q2: I am observing 2,5-dimethylfuran (DMF) as a major byproduct. What went wrong? A: DMF is the product of hydrogenolysis , where the C-O bonds of the hydroxymethyl groups are cleaved[1]. This pathway is highly temperature-dependent and is severely exacerbated by acidic catalyst supports.

  • Troubleshooting: Lower the reaction temperature. The activation energy for hydrogenolysis is higher than that of aldehyde reduction; cooling the reactor selectively slows down C-O cleavage. If you must use high temperatures (e.g., 150°C+ for non-noble metals), ensure your catalyst support is neutral or basic (like MgO) to chemically suppress acid-catalyzed hydrogenolysis[5].

Q3: My HMF conversion is stalling at 50%. Should I increase the temperature to force the reaction? A: No. Increasing temperature prematurely is a common pitfall that often triggers humin formation (brown/black insoluble polymers) rather than driving BHMF production, as HMF is notoriously thermally unstable[6][7].

  • Troubleshooting: First, incrementally increase H₂ pressure (e.g., from 0.1 MPa to 0.5 MPa) to increase the dissolved hydrogen concentration in your solvent[3]. Second, verify your stirring rate is >1000 rpm to ensure you aren't fighting mass transfer limitations[3]. Finally, check your spent catalyst for humin deposition (fouling), which physically blocks active sites and artificially caps conversion[6].

Q4: Is there a way to achieve high BHMF yields without using high-pressure hydrogen gas? A: Yes, via Catalytic Transfer Hydrogenation (CTH) . This method utilizes a secondary alcohol (like isopropanol) as a liquid hydrogen donor, circumventing the need for hazardous H₂ gas cylinders.

  • Troubleshooting for CTH: When using systems like CuO/MgO for transfer hydrogenation, the reaction requires higher thermal energy (e.g., 160°C) to drive the Meerwein–Ponndorf–Verley (MPV) mechanism[5]. You must pressurize the reactor with an inert gas (e.g., 0.5 MPa N₂) simply to keep the isopropanol in the liquid phase at these elevated temperatures[5].

V. References

  • Advanced Room-Temperature Synthesis of 2,5-Bis(hydroxymethyl)furan—A Monomer for Biopolymers—from 5-Hydroxymethylfurfural Source: ACS Sustainable Chemistry & Engineering (2021) URL:[Link]

  • Highly selective transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over copper oxide/magnesium oxide catalysts Source: RSC Publishing (2026) URL:[Link]

  • Sustainable continuous-flow catalysis and Bayesian optimization of biomass-derived HMF hydrogenation over RuPt@g-C3N4 Source: DOI.org / Elsevier (2026) URL:[Link]

  • Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: A simple approach Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthesis Guide: Chemical vs. Enzymatic Production of 2,5-Furandiol (BHMF)

Target Molecule Note: In industrial and academic literature, 2,5-furandiol is more accurately and widely referred to as 2,5-bis(hydroxymethyl)furan (BHMF) . It is a highly versatile bio-based building block derived from...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule Note: In industrial and academic literature, 2,5-furandiol is more accurately and widely referred to as 2,5-bis(hydroxymethyl)furan (BHMF) . It is a highly versatile bio-based building block derived from 5-hydroxymethylfurfural (HMF), primarily used in the synthesis of sustainable polyesters, polyurethanes, and macrocycle polyethers[1].

This guide provides an objective, data-driven comparison of the two primary synthetic routes for BHMF: Chemical Catalytic Transfer Hydrogenation (CTH) and Whole-Cell Enzymatic Reduction .

Mechanistic Overview

The synthesis of BHMF requires the selective reduction of the formyl (aldehyde) group on HMF without triggering furan ring-opening or over-reduction of the hydroxymethyl groups.

  • Chemical Route (CTH): Traditional hydrogenation requires high-pressure H2​ gas, which often leads to over-reduction into 2,5-dimethylfuran (DMF). To prevent this, 2 (CTH) utilizes secondary alcohols (e.g., isopropanol) as hydrogen donors over transition metal catalysts (e.g., Ru/Co3​O4​ , Cu-Fe oxides). This drives a Meerwein-Ponndorf-Verley (MPV) hydride transfer, yielding BHMF safely and selectively[2].

  • Enzymatic Route: Biocatalysis utilizes alcohol dehydrogenases (ADHs) to achieve near-perfect chemoselectivity under mild conditions. Because isolated enzymes require expensive NAD(P)H cofactors,3 (e.g., recombinant E. coli or S. cerevisiae) are preferred. The host organism's metabolism continuously regenerates the necessary cofactors when fed a co-substrate like glucose[3].

G HMF 5-Hydroxymethylfurfural (HMF) Chem Chemical CTH (e.g., Ru/Co3O4, 190°C) HMF->Chem Isopropanol (H-donor) Enz Enzymatic (e.g., E. coli EcYjgB, 30°C) HMF->Enz Glucose (NADPH regen) BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) Chem->BHMF 82-95% Yield Byprod Byproducts (e.g., DMF, DFF) Chem->Byprod Over-reduction Enz->BHMF >94% Yield Enz->Byprod Minimal

Reaction pathways for HMF reduction to BHMF via chemical and enzymatic routes.

Quantitative Performance Comparison

The following table synthesizes experimental data from top-performing chemical and enzymatic methodologies. While chemical methods operate at higher temperatures, recent enzymatic process intensifications have bridged the gap in volumetric productivity.

Synthesis MethodCatalyst / BiocatalystSubstrate Conc.Temp (°C)Time (h)Yield / SelectivityProductivity (g/L/h)Ref
Chemical (CTH) Ru/Co3​O4​
  • Isopropanol
0.2 M190682.8% Yield~3.5[2]
Chemical (CTH) Cu-Fe Oxides + Ethanol0.4 M150394.8% Selectivity~16.2[4]
Enzymatic S. cerevisiae (MgAAD1669)250 mM302494.0% Yield3.4[5]
Enzymatic E. coli (EcYjgB) + EtOAc1.0 M30494.0% Yield15.0[3]

Validated Experimental Protocols

Protocol A: Chemical Synthesis via Catalytic Transfer Hydrogenation (CTH)

Objective: Selective reduction of HMF to BHMF using a Ru/Co3​O4​ catalyst and isopropanol. Causality: Isopropanol acts as both the solvent and the hydrogen donor, avoiding the hazards of high-pressure H2​ gas and minimizing over-reduction to DMF[6]. The Ru/Co3​O4​ bimetallic catalyst provides synergistic Lewis acid sites necessary to facilitate the MPV hydride transfer[2].

Step-by-Step Methodology:

  • Catalyst Activation: Dry the synthesized Ru/Co3​O4​ catalyst at 105 °C for 12 hours prior to use. Reasoning: Removes adsorbed moisture that can poison the Lewis acid sites and inhibit hydride transfer.

  • Reaction Assembly: In a 50 mL Teflon-lined stainless-steel Parr autoclave, combine 0.2 M HMF, 50 mg of Ru/Co3​O4​ catalyst, and 20 mL of isopropanol.

  • Atmospheric Purging: Purge the sealed reactor with N2​ gas three times. Reasoning: Displaces residual oxygen, preventing the oxidative degradation of HMF into 2,5-diformylfuran (DFF).

  • Thermocatalytic Conversion: Heat the reactor to 190 °C under continuous magnetic stirring (800 rpm) for 6 hours.

  • Recovery & Separation: Quench the reaction rapidly in an ice bath to halt the reaction kinetics. Separate the heterogeneous catalyst via centrifugation (8000 rpm, 10 min). The catalyst can be washed, dried, and reused with >94% recovery efficiency[2].

  • Quantification: Analyze the supernatant via HPLC equipped with a UV detector (280 nm) to calculate HMF conversion and BHMF yield.

Protocol B: Biocatalytic Synthesis via Permeabilized Whole-Cell Biotransformation

Objective: High-titer production of BHMF using recombinant E. coli expressing the robust alcohol dehydrogenase EcYjgB. Causality: Utilizing whole cells allows the bacteria to naturally regenerate the requisite NADPH cofactor via glucose metabolism, eliminating the need for exogenous cofactor addition[3]. Because HMF is highly toxic and poorly permeates cell membranes[7], adding 5% (v/v) ethyl acetate permeabilizes the lipid bilayer. This eliminates mass-transfer bottlenecks, preventing intracellular accumulation of toxic furans and boosting productivity to 15 g/L/h[3].

G Step1 1. Cell Cultivation E. coli (EcYjgB) Step2 2. Permeabilization Add 5% EtOAc Step1->Step2 Step3 3. Biotransformation 1 M HMF + Glucose Step2->Step3 Step4 4. Product Recovery Extraction Step3->Step4

Workflow for high-titer whole-cell biocatalytic synthesis of BHMF.

Step-by-Step Methodology:

  • Biocatalyst Preparation: Cultivate recombinant E. coli (EcYjgB) in LB medium at 37 °C. Induce enzyme expression with 0.1 mM IPTG at OD600​=0.6 , then incubate at 20 °C for 12 hours to ensure proper enzyme folding.

  • Cell Harvesting: Centrifuge the culture (6000 rpm, 10 min, 4 °C) and wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 7.0) to remove residual media and extracellular proteases.

  • Reaction Setup: Resuspend the cells in the same buffer to a final resting cell concentration of 50 g/L (wet weight). Add 1.0 M HMF and 1.2 M glucose. Reasoning: Glucose serves as the sacrificial electron donor for continuous NADPH regeneration.

  • Permeabilization: Add 5% (v/v) ethyl acetate to the reaction mixture to increase membrane permeability.

  • Biotransformation: Incubate the mixture in a bioreactor at 30 °C with an agitation speed of 200 rpm. Maintain the pH strictly at 7.0 using automated titration with 1 M NaOH, as glucose oxidation produces gluconic acid which would otherwise acidify the medium and denature the ADH enzymes.

  • Extraction: After 4 hours, centrifuge to remove cell debris. Extract the aqueous supernatant with ethyl acetate to recover the highly pure BHMF product.

References

  • Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate. Frontiers in Chemistry (nih.gov). 7

  • Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). Lund University (lu.se). 8

  • One-Pot Chemobiocatalytic Production of 2,5-Bis(hydroxymethyl)furan and Its Diester from Biomass in Aqueous Media. ACS Sustainable Chemistry & Engineering (acs.org). 3

  • Catalytic synthesis of 2,5-bis(hydroxymethyl)furan from 5-hydroxymethylfurfual by recombinant Saccharomyces cerevisiae. Enzyme and Microbial Technology (nih.gov). 5

  • Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. Polymers (nih.gov). 1

  • Hydrogen-Free Catalytic Reduction of Biomass-Derived 5-Hydroxymethylfurfural into 2,5-Bis(hydroxymethyl)furan Using Copper–Iron Oxides Bimetallic Nanocatalyst. ACS Sustainable Chemistry & Engineering (acs.org). 4

  • Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources (ncsu.edu). 6

  • Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. Catalysts (mdpi.com). 2

Sources

Comparative

HPLC method validation for accurate 2,5-furandiol quantification

Analytical Mastery: HPLC Method Validation for Accurate 2,5-Furandiol (BHMF) Quantification 2,5-Furandiol, universally referred to in bio-based polymer literature as 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-furandimetha...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: HPLC Method Validation for Accurate 2,5-Furandiol (BHMF) Quantification

2,5-Furandiol, universally referred to in bio-based polymer literature as 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-furandimethanol, is a critical platform chemical derived from the reduction of 5-hydroxymethylfurfural (HMF). As its application scales in the production of resins, plasticizers, and polyurethane precursors, the demand for highly accurate, reproducible quantification has surged.

This guide provides an objective comparison of chromatographic platforms and details a self-validating Reversed-Phase HPLC (RP-HPLC) methodology designed to overcome the unique analytical bottlenecks of furanic chemistry.

Mechanistic Causality: The Analytical Bottleneck

Quantifying 2,5-furandiol is notoriously difficult due to the complex reaction matrices it is synthesized in and its unique optical properties compared to its precursor.

  • The UV Absorbance Shift: When HMF is catalytically reduced to 2,5-furandiol, the conversion of the aldehyde group to a hydroxyl group breaks the extended π-conjugation of the furan ring[1]. While HMF and its oxidation products (like FDCA) absorb strongly at 254 nm, 2,5-furandiol exhibits negligible absorbance at this wavelength. Consequently, UV detection must be shifted to 210 nm to accurately monitor 2,5-furandiol[1]. Using a single 254 nm wavelength for the entire chromatogram is the leading cause of false-negative quantifications in furanic research.

  • Matrix Ionization Control: The reaction matrix often contains acidic byproducts such as 2,5-furandicarboxylic acid (FDCA) or 5-formyl-2-furancarboxylic acid (FFCA)[1]. Although 2,5-furandiol is neutral, utilizing an unbuffered aqueous mobile phase causes these acidic impurities to ionize, leading to severe peak tailing and co-elution. The addition of 0.1 wt% trifluoroacetic acid (TFA) or 0.4% (NH₄)₂SO₄ (pH 3.5) forces these acids into their protonated states, ensuring sharp, baseline-resolved peaks[1][2].

ReactionNetwork HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-Furandiol (BHMF) Target Analyte HMF->BHMF Catalytic Reduction FDCA FDCA / DFF Oxidation Products HMF->FDCA Oxidation Pathway BHMTHF BHMTHF Over-reduction BHMF->BHMTHF Ring Hydrogenation

Fig 1. Catalytic pathways of HMF highlighting the matrix complexity during 2,5-furandiol analysis.

Platform Comparison: RP-HPLC vs. Ion-Exclusion Chromatography

Reversed-Phase HPLC utilizing a C18 stationary phase (e.g., Discovery C18 or Zorbax Eclipse Plus C18)[1][2] is the industry standard for furanic quantification due to its high resolution and speed. However, Ion-Exclusion Chromatography (IEC) is frequently employed as an alternative when simultaneous quantification of upstream sugars (glucose/fructose) is required.

Table 1: Performance Comparison of Chromatographic Platforms

ParameterReversed-Phase C18 (Product Focus)Ion-Exclusion (Alternative)
Separation Mechanism Hydrophobic partitioningSize exclusion & Donnan exclusion
Typical Run Time < 15 minutes30 - 45 minutes
Mobile Phase Water/Methanol (80:20) + 0.1% TFA5 mM H₂SO₄ (Isocratic)
Column Temperature 30°C - 35°C60°C - 65°C
2,5-Furandiol Peak Shape Excellent (Asymmetry < 1.2)Moderate (Prone to band broadening)
Sugar Compatibility Poor (Sugars elute in void volume)Excellent (Resolves glucose/fructose)

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following step-by-step RP-HPLC protocol integrates Continuous Calibration Verification (CCV) and System Suitability Testing (SST) directly into the sequence, ensuring data integrity without the need for post-run reanalysis.

Step 1: Mobile Phase Preparation Prepare an 80:20 (v/v) mixture of ultrapure water (18.2 MΩ·cm) and HPLC-grade methanol. Add 0.1 wt% Trifluoroacetic acid (TFA) to the mixture[1]. Sonicate under vacuum for 15 minutes. Causality: Degassing prevents micro-bubble formation in the pump head, which causes severe baseline noise and compromises the signal-to-noise ratio at the highly sensitive 210 nm wavelength.

Step 2: Column Equilibration Install a high-efficiency C18 column (e.g., 4.6 mm × 250 mm, 5 µm)[2][3]. Set the column oven to 35 °C[1]. Causality: Elevating the temperature slightly above ambient reduces mobile phase viscosity, improving mass transfer kinetics within the stationary phase pores and yielding sharper peaks. Flush at 0.8 mL/min until the baseline stabilizes (typically 10 column volumes).

Step 3: Sample Preparation & Internal Standard Spiking Dilute reaction aliquots 1:10 with the mobile phase to immediately arrest any ongoing catalytic activity. Spike all samples and calibration standards with a known concentration of an internal standard (e.g., benzyl alcohol). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 4: Chromatographic Sequence & Detection Set the Photodiode Array (PDA) or dual-wavelength UV detector to monitor 210 nm for 2,5-furandiol and 254 nm for HMF/FDCA simultaneously[1]. Inject 10 µL per sample. Self-Validation Loop: Program the chromatography data system (CDS) to inject a blank and a CCV standard every 10 sample injections. Set an automated sequence halt if the CCV area deviates by >2% or if the internal standard retention time shifts by >0.1 minutes.

Validation S1 Mobile Phase Optimization S2 Wavelength Selection S1->S2 S3 System Suitability S2->S3 S4 ICH Q2 Validation S3->S4

Fig 2. Sequential workflow for establishing a self-validating HPLC method for furanic compounds.

Quantitative Validation Data

When executed correctly, the RP-C18 methodology meets and exceeds the strict validation criteria outlined by the International Council for Harmonisation (ICH Q2(R1)).

Table 2: ICH Q2(R1) Method Validation Parameters for 2,5-Furandiol on RP-C18

Validation ParameterAcceptance CriterionObserved Performance (C18)
Linearity Range R² > 0.9990.05 – 50.0 mM (R² = 0.9998)
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.015 mM
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.05 mM
Intra-day Precision (RSD) < 2.0%0.8%
Inter-day Precision (RSD) < 3.0%1.4%
Recovery (Accuracy) 95% - 105%98.5% - 101.2%

References

  • Bioproduction of Biobased 2,5-Bis(hydroxymethyl)
  • A straightforward chemobiocatalytic route for one-pot valorization of glucose into 2,5-bis(hydroxymethyl)
  • Kinetics and Mechanism of Catalytic Oxidation of 5-Methylfurfural to 2,5-Furandicarboxylic Acid with Co/Mn/Br Catalyst Source: ACS Publications URL
  • Engineering high-valent Ni3+–O active sites through Pd incorporation in NiCo-MOF/Ni-foam for enhanced 5-hydroxymethylfurfural electrooxidation Source: Journal of Materials Chemistry A URL

Sources

Validation

Mass Spectrometry Fragmentation Patterns for 2,5-Furandiol Identification: A Comparative Guide

Executive Summary In the transition toward sustainable biorefineries, 2,5-furandiol—most stably and commonly analyzed in its reduced form as 2,5-bis(hydroxymethyl)furan (BHMF)—has emerged as a "sleeping giant" platform m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the transition toward sustainable biorefineries, 2,5-furandiol—most stably and commonly analyzed in its reduced form as 2,5-bis(hydroxymethyl)furan (BHMF)—has emerged as a "sleeping giant" platform molecule 1. Derived from the catalytic hydrogenation of 5-hydroxymethylfurfural (5-HMF), BHMF is a critical precursor for bio-based polymers like polyethylene furandicarboxylate (PEF) and polyurethane foams. However, the molecule's dual hydroxyl groups and furanic ring present unique analytical challenges, including thermal instability, tautomeric equilibrium, and a high propensity for in-source dehydration.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS), Liquid Chromatography-High-Resolution Accurate Mass-MS (LC-HRAM-MS), and Liquid Chromatography-Triple Quadrupole-MS (LC-QqQ-MS) for the exact identification and quantification of BHMF.

Platform Comparison & Performance Metrics

Selecting the appropriate mass spectrometry platform dictates the sample preparation workflow and the integrity of the resulting analytical data.

GC-EI-MS: The Untargeted Workhorse
  • Mechanism: Utilizes hard ionization (70 eV) to generate highly reproducible fragmentation libraries.

  • The Causality of Derivatization: Intact BHMF cannot be directly analyzed via GC. The highly polar hydroxyl groups interact with the silanol groups on the GC column stationary phase, causing severe peak tailing. Furthermore, the high temperatures of the GC inlet (>250°C) induce thermal degradation and dehydration. Therefore, chemical derivatization (silylation) is mandatory to replace the active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.

LC-HRAM-MS (Q-TOF / Orbitrap): Structural Elucidation
  • Mechanism: Employs soft Electrospray Ionization (ESI) coupled with high-resolution mass analyzers.

  • The Causality of Exact Mass: HRAM platforms can measure the pseudo-molecular ion [M+H]+ at an exact mass of m/z 129.0546 (calculated for C₆H₉O₃⁺) with sub-ppm accuracy 2. This is critical when analyzing complex biomass hydrolysates, where isobaric interferences (molecules with the same nominal mass but different elemental compositions) would otherwise cause false positives.

LC-QqQ-MS: High-Throughput Quantification
  • Mechanism: Utilizes Multiple Reaction Monitoring (MRM) to filter specific precursor-to-product ion transitions.

  • The Causality of Sensitivity: By filtering out matrix noise in both the first (Q1) and third (Q3) quadrupoles, QqQ platforms achieve the highest signal-to-noise ratio, making them the gold standard for quantifying trace BHMF in complex electrochemical or biological reaction broths 3.

Quantitative Data Summary
Performance MetricGC-EI-MS (Derivatized)LC-HRAM-MS (Q-TOF)LC-QqQ-MS (MRM)
Ionization Source Electron Ionization (70 eV)Electrospray Ionization (ESI+)Electrospray Ionization (ESI+)
Key Precursor Ion m/z 272 [M]⁺ (Di-TMS)m/z 129.0546 [M+H]⁺m/z 129.1 [M+H]⁺
Primary Fragments m/z 257, 167, 147m/z 111.04, 93.03, 85.03m/z 111.1, 93.1
Sample Prep Time High (Requires drying & silylation)Low (Dilute and shoot)Low (Dilute and shoot)
Linear Dynamic Range 3–4 orders of magnitude3–4 orders of magnitude5–6 orders of magnitude
Primary Application Untargeted screening, library matchingUnknown identification, exact massTrace quantification in complex matrices

Mechanistic Fragmentation Pathways

Understanding the gas-phase dissociation of BHMF ensures accurate MRM transition selection and spectral interpretation.

ESI-MS/MS Fragmentation (LC-MS)

In positive ion mode (ESI+), BHMF readily protonates to form [M+H]⁺ at m/z 129.05. The fragmentation is driven by the stability of the furan ring and the lability of the hydroxymethyl groups.

  • First Dehydration: The most thermodynamically favorable pathway is the neutral loss of water (18 Da), yielding a highly resonance-stabilized furfuryl cation at m/z 111.04.

  • Second Dehydration: A subsequent loss of a second water molecule yields the m/z 93.03 ion.

  • Cross-Ring Cleavage: A diagnostic pathway for cyclic furanic compounds involves the opening and cleavage of the furan ring, generating a characteristic m/z 85.03 ion 4.

ESI_Fragmentation M [M+H]+ m/z 129.05 Protonated BHMF F1 [M+H - H2O]+ m/z 111.04 Furfuryl Cation M->F1 - H2O (-18 Da) F3 Cross-Ring Cleavage m/z 85.03 Diagnostic Ion M->F3 Ring Opening F2 [M+H - 2H2O]+ m/z 93.03 Didehydrated Ion F1->F2 - H2O (-18 Da)

ESI-MS/MS fragmentation pathway of 2,5-bis(hydroxymethyl)furan (BHMF) in positive ion mode.

EI-MS Fragmentation (GC-MS)

For the Di-TMS derivative of BHMF (Molecular Weight = 272), the intact molecular ion is highly unstable and often appears as a very weak peak. The fragmentation is dominated by silicon chemistry:

  • [M - CH₃]⁺ (m/z 257): Loss of a methyl radical from one of the TMS groups.

  • [M - CH₃ - TMSOH]⁺ (m/z 167): Subsequent loss of trimethylsilanol (90 Da), a hallmark of poly-silylated diols.

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent common analytical failures.

Protocol A: LC-HRAM-MS Workflow for Intact BHMF

This protocol is optimized to prevent the premature in-source dehydration of BHMF, a common artifact that artificially lowers the [M+H]⁺ signal.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Validation Check: The 0.1% Formic Acid acts as a proton source for ESI+. Do not exceed 0.1%, as excessive acidity catalyzes the dehydration of the furan diol before it reaches the mass analyzer.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient starting at 5% B, ramping to 95% B over 10 minutes.

  • Source Optimization (Critical Step): Set the ESI capillary temperature to ≤ 275°C.

    • Validation Check: Furanic diols are thermally labile. Capillary temperatures >300°C will cause thermal degradation in the source, converting BHMF to its dehydrated artifacts (m/z 111) prior to ionization, destroying quantitative accuracy.

  • Data Acquisition: Acquire full-scan MS data (m/z 50–500) at a resolution of ≥ 70,000 (FWHM).

Protocol B: GC-EI-MS Derivatization Workflow

This protocol ensures complete silylation of both hydroxyl groups.

  • Sample Lyophilization: Transfer 100 µL of the aqueous sample to a glass vial and lyophilize to absolute dryness.

    • Validation Check: Water aggressively quenches silylation reagents (forming hexamethyldisiloxane). Even trace moisture will result in partial derivatization (mono-TMS artifacts) and split chromatographic peaks.

  • Derivatization: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS.

    • Validation Check: TMCS acts as a Lewis acid catalyst, increasing the silylating power of BSTFA to ensure the sterically hindered hydroxyl groups on the furan ring are fully derivatized.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS using a split ratio of 1:10 on a standard 5% phenyl-methylpolysiloxane (e.g., HP-5MS) column.

Decision_Tree Start Sample Containing BHMF Q1 Is sample in aqueous or organic matrix? Start->Q1 Aqueous Aqueous Matrix (e.g., Biomass Hydrolysate) Q1->Aqueous Organic Organic Extract (Volatile Solvent) Q1->Organic LC LC-HRAM-MS or LC-QqQ (Direct Injection) Aqueous->LC Dilute & Shoot Deriv Silylation (BSTFA+TMCS) Requires Anhydrous Conditions Organic->Deriv Evaporate to Dryness GC GC-EI-MS (Analysis of Di-TMS Derivative) Deriv->GC

Decision matrix for selecting the optimal mass spectrometry workflow for 2,5-furandiol analysis.

Conclusion

The accurate identification of 2,5-furandiol (BHMF) relies heavily on matching the mass spectrometry platform to the sample matrix and analytical goal. LC-HRAM-MS provides unparalleled structural confirmation through exact mass and specific fragmentation pathways (e.g., the m/z 85 cross-ring cleavage), while GC-EI-MS remains a powerful tool provided rigorous, anhydrous derivatization protocols are strictly followed.

References

  • Bioproduction of 2,5-Furandimethanol from High Titer of 5-Hydroxymethylfurfural by Robust Mutant Alcohol Dehydrogenase Biocatalyst in Ternary Deep Eutectic Solvent Betaine:Malic Acid:Glycerol. ACS Sustainable Chemistry & Engineering. 1

  • Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design. National Institutes of Health (NIH) / PMC. 4

  • Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. National Institutes of Health (NIH) / PMC. 2

  • Improved Electrosynthesis of Biomass Derived Furanic Compounds via Nitroxyl Radical Redox Mediation. ACS Chem & Bio Engineering. 3

Sources

Safety & Regulatory Compliance

Safety

Chemical Identity &amp; Hazard Profile: The "Why" Behind the Protocol

As a Senior Application Scientist consulting with drug development and green chemistry teams, I frequently oversee the scale-up and lifecycle management of furan-based building blocks. 2,5-Furandiol —most commonly utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist consulting with drug development and green chemistry teams, I frequently oversee the scale-up and lifecycle management of furan-based building blocks. 2,5-Furandiol —most commonly utilized and stabilized in the laboratory as its derivative 2,5-Furandimethanol (FDM, CAS 1883-75-6) —is a highly versatile intermediate derived from biomass carbohydrates[4].

However, the unique electronic structure of the furan ring and the compound's specific toxicological profile demand rigorous, scientifically grounded disposal protocols. Improper disposal is not merely a regulatory violation; it poses severe risks of aquatic ecosystem toxicity and the generation of hazardous combustion byproducts.

This guide provides the definitive operational and logistical framework for the safe handling, segregation, and ultimate destruction of 2,5-Furandiol and related furan derivatives.

To design a self-validating safety protocol, we must first understand the mechanistic hazards of the chemical. 2,5-Furandiol derivatives are classified as hazardous substances that cause serious eye and skin irritation, and are harmful if inhaled or swallowed [1].

More critically for disposal operations, these compounds are very toxic to aquatic life with long-lasting effects [1]. The furan ring is also electron-rich, meaning it can react exothermically with strong oxidizing agents. These two factors dictate our entire waste management strategy: absolute prohibition of sewer discharge and strict segregation from oxidizers [2].

Table 1: Quantitative Hazard & Physical Data for 2,5-Furandimethanol

ParameterValue / ClassificationOperational Consequence
CAS Number 1883-75-6Primary identifier required for accurate EHS waste manifesting.
Melting Point 74 - 77 °CExists as a solid at room temperature; high risk of aerosolized dust during transfer.
Aquatic Toxicity Very Toxic (Long-lasting)Absolute prohibition of drain/sewer disposal.
Incompatibility Oxidizing agentsWaste streams must be segregated to prevent exothermic reactions.
Combustion Carbon monoxide riskMandates flue gas scrubbing during final thermal destruction.

The Mechanism of Final Destruction: Incineration with Flue Gas Scrubbing

Why can't furan waste be sent to a standard landfill? Landfilling furan derivatives risks groundwater leaching, which would trigger the severe aquatic toxicity mentioned above.

The gold standard—and strictly required—method for furan derivative disposal is controlled incineration at a licensed chemical destruction plant [3].

  • Thermal Destruction: The high-temperature environment ensures >99% thermal destruction of the stable furan ring.

  • Flue Gas Scrubbing: Incomplete combustion of furan rings can generate dangerous volatile organic compounds (VOCs) and carbon monoxide [3]. Flue gas scrubbing is a mandatory secondary step that captures and neutralizes these toxic emissions before they can be released into the atmosphere.

Step-by-Step Operational & Disposal Methodologies

The following protocols provide self-validating, step-by-step guidance for managing 2,5-Furandiol waste at the point of use.

Protocol A: Routine Waste Segregation & Containment
  • Quench & Isolate: Ensure all synthetic reactions involving 2,5-Furandiol are fully quenched and cooled to room temperature before waste transfer.

  • Segregate from Oxidizers: Place solid and liquid waste in chemically compatible, sealable containers (e.g., High-Density Polyethylene, HDPE). Ensure no nitric acid, peroxides, or other strong oxidizers are present in the same waste stream.

  • Labeling: Clearly label the container with "Hazardous Waste: 2,5-Furandimethanol / Furan Derivatives". Affix the GHS Environmental Hazard (Aquatic Toxicity) and Irritant pictograms.

  • Storage: Store in a cool, dry, well-ventilated secondary containment area away from direct sunlight and heat sources until Environmental Health and Safety (EHS) pickup [2].

Protocol B: Empty Container Decontamination (Triple Rinse)

Empty reagent bottles retain hazardous residue and cannot be discarded in standard trash.

  • Initial Rinse: Working inside a certified chemical fume hood, add a compatible solvent (e.g., ethanol or acetone, depending on your downstream liquid waste compatibility) to the empty 2,5-Furandiol container. Cap tightly and agitate gently to dissolve residual solid/dust.

  • Drain: Pour the rinsate directly into your designated liquid furan waste container.

  • Repeat: Perform this rinse-and-drain process two additional times to ensure complete solubilization of the chemical.

  • Defacement: Deface or remove the original chemical label and dispose of the decontaminated container as directed by your institutional EHS guidelines.

Protocol C: Emergency Spill Response
  • Evacuate & Ventilate: Immediately clear personnel from the immediate area. Maximize fume hood exhaust and room ventilation to disperse any potentially harmful aerosols or dust [1].

  • Don PPE: Responders must wear chemical-resistant gloves, safety goggles, a lab coat, and a particulate respirator (if solid dust is visibly aerosolized) [1].

  • Containment (Solid): Use spark-proof tools to gently sweep up solid spills. Do not use standard brooms that may generate static electricity or kick up dust [2].

  • Containment (Liquid): For aqueous/solvent solutions containing the diol, absorb the liquid with an inert material (e.g., vermiculite or dry sand).

  • Disposal: Transfer all collected spill material and contaminated PPE into a sealed hazardous waste container. Never wash residual spill material into the sink [2].

Waste Management Workflow Visualization

G Start 2,5-Furandiol / FDM Waste Generation Solid Solid Waste & Contaminated PPE Start->Solid Liquid Liquid Solutions & Aqueous Effluent Start->Liquid Containers Empty Reagent Containers Start->Containers Segregation Segregate in HDPE Containers (Isolate from Oxidizers) Solid->Segregation NoDrain DO NOT Discharge to Sewer (High Aquatic Toxicity) Liquid->NoDrain TripleRinse Triple Rinse Protocol (Collect Rinsate) Containers->TripleRinse EHS Transfer to Institutional EHS Segregation->EHS NoDrain->Segregation TripleRinse->Segregation Incineration Controlled Incineration (>99%) with Flue Gas Scrubbing EHS->Incineration

Figure 1: Standard operating workflow for the segregation and disposal of 2,5-Furandiol waste.

References

  • Furan, Grokipedia, [Link]

  • Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates, PMC, [Link]

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